4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine
Overview
Description
4-(4-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine (4-CMPN) is a pyrazol-ylamine derivative that has been studied in numerous scientific research applications. It is a synthetic compound that has been used in biological and medical studies, as well as in laboratory experiments. 4-CMPN has been found to have a variety of biochemical and physiological effects and has been used in a wide range of applications.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine, also known as 4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine:
Pharmaceutical Applications
This compound has shown potential in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Research has indicated its potential use in creating new anti-inflammatory, analgesic, and antimicrobial agents .
Fluorescent Probes
Due to its chemical properties, this compound can be used as a fluorescent probe. Fluorescent probes are essential in biological imaging and diagnostics, allowing researchers to visualize and track biological processes in real-time. The compound’s ability to emit fluorescence under specific conditions makes it valuable for these applications .
Nonlinear Optical Materials
The compound has been studied for its nonlinear optical properties, which are crucial in the field of optoelectronics. Nonlinear optical materials are used in the development of advanced photonic devices, including optical switches, modulators, and frequency converters. The compound’s structure contributes to its high second and third harmonic generation efficiencies .
Biochemical Research
The compound is also valuable in biochemical research, where it can be used to study enzyme interactions and protein functions. Its structure allows it to act as a probe or inhibitor in various biochemical assays, providing insights into biological processes at the molecular level.
Springer Springer MDPI : Springer : Springer : MDPI : Springer : Springer
properties
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)pyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-10-15(11-5-7-12(17)8-6-11)16(18)20(19-10)13-3-2-4-14(9-13)21(22)23/h2-9H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAWXABFTUGUQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171322 | |
Record name | 4-(4-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine | |
CAS RN |
321385-91-5 | |
Record name | 4-(4-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321385-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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